molecular formula C7H7ClOS B6203790 1-chloro-3-(thiophen-3-yl)propan-2-one CAS No. 851547-78-9

1-chloro-3-(thiophen-3-yl)propan-2-one

Cat. No.: B6203790
CAS No.: 851547-78-9
M. Wt: 174.6
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Description

1-Chloro-3-(thiophen-3-yl)propan-2-one is a halogenated ketone featuring a thiophene substituent at the 3-position. Thiophene, a sulfur-containing aromatic heterocycle, imparts distinct electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

CAS No.

851547-78-9

Molecular Formula

C7H7ClOS

Molecular Weight

174.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-(thiophen-3-yl)propan-2-one typically involves the chlorination of 3-(thiophen-3-yl)propan-2-one. One common method is the reaction of 3-(thiophen-3-yl)propan-2-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(thiophen-3-yl)propan-2-one+SOCl21-chloro-3-(thiophen-3-yl)propan-2-one+SO2+HCl\text{3-(thiophen-3-yl)propan-2-one} + \text{SOCl}_2 \rightarrow \text{1-chloro-3-(thiophen-3-yl)propan-2-one} + \text{SO}_2 + \text{HCl} 3-(thiophen-3-yl)propan-2-one+SOCl2​→1-chloro-3-(thiophen-3-yl)propan-2-one+SO2​+HCl

Industrial Production Methods

Industrial production methods for 1-chloro-3-(thiophen-3-yl)propan-2-one may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(thiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products include 3-(thiophen-3-yl)propan-2-amine, 3-(thiophen-3-yl)propan-2-thiol, etc.

    Oxidation: Products include 1-chloro-3-(thiophen-3-yl)propan-2-one sulfoxide and sulfone.

    Reduction: Products include 1-chloro-3-(thiophen-3-yl)propan-2-ol.

Scientific Research Applications

1-chloro-3-(thiophen-3-yl)propan-2-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-(thiophen-3-yl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Moieties

  • This compound demonstrated higher ligand efficiency and binding affinity to EGFR and ER in breast cancer studies, suggesting substituent size and aromaticity influence biological activity .
  • 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6) : A dichlorinated phenyl analog with molecular weight 203.07 g/mol and density 1.275 g/cm³. The electron-withdrawing Cl groups may reduce reactivity compared to thiophene derivatives but improve stability in acidic conditions .
  • Purity: 95% .

Halogen and Heteroatom Variations

  • 1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one (CAS 1094902-47-2) : Incorporates both Cl and F substituents, yielding a molecular weight of 221.06 g/mol. Fluorine’s electronegativity may enhance metabolic stability, a key consideration in drug design .
  • This compound was used in trypanosomiasis drug development .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
1-Chloro-3-(thiophen-3-yl)propan-2-one C₇H₇ClOS 174.64 Thiophen-3-yl Potential intermediate for β-blockers N/A
1-Chloro-3-(naphthalen-1-yl)propan-2-one C₁₃H₁₁ClO 218.68 Naphthalen-1-yl High EGFR/ER binding affinity
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 203.07 3-Chlorophenyl Density: 1.275 g/cm³
1-Chloro-3-(2-methoxyphenyl)propan-2-one C₁₀H₁₁ClO₂ 198.65 2-Methoxyphenyl Purity: 95%
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one C₉H₇Cl₂FO 221.06 2-Cl-6-F-phenyl Metabolic stability

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